An In-Depth Technical Guide to 5-Amino-2-ethylisoindoline-1,3-dione (CAS 55080-55-2): Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 5-Amino-2-ethylisoindoline-1,3-dione (CAS 55080-55-2): Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-Amino-2-ethylisoindoline-1,3-dione (CAS 55080-55-2), a substituted phthalimide derivative of significant interest to the scientific community. The isoindoline-1,3-dione core is a privileged scaffold in medicinal chemistry, forming the basis of several commercial drugs.[1] The title compound, also known as 4-Amino-N-ethylphthalimide, serves as a versatile building block for the synthesis of novel chemical entities. Its primary aromatic amine provides a crucial reactive handle for derivatization, enabling its use in drug discovery programs targeting a range of pathologies, from cancer to neurodegenerative diseases.[2][3][4] This document details the optimal synthetic route, purification protocols, in-depth analytical characterization, and potential applications, offering researchers and drug development professionals a practical and authoritative resource.
Introduction to the Isoindoline-1,3-dione Scaffold
The isoindoline-1,3-dione, or phthalimide, framework is a cornerstone of modern medicinal chemistry. Its rigid, planar structure and synthetic accessibility have made it a popular pharmacophore. The most notable examples include Thalidomide and its analogues, such as Pomalidomide, which are used in the treatment of multiple myeloma.[1] Pomalidomide's structure, which features a critical amino group on the phthalimide ring, underscores the therapeutic importance of this substitution pattern.[1]
5-Amino-2-ethylisoindoline-1,3-dione is a direct analogue, featuring an N-ethyl substituent instead of the glutarimide ring. The primary amine at the 5-position is not merely a structural feature; it is a key functional group that allows for a multitude of chemical transformations. This makes the compound an invaluable intermediate for creating libraries of new molecules for high-throughput screening and lead optimization in drug discovery pipelines.[5][6]
Physicochemical Properties
A summary of the key physicochemical properties for 5-Amino-2-ethylisoindoline-1,3-dione is presented below. These properties are fundamental for its handling, reaction setup, and analytical assessment.
| Property | Value | Reference |
| CAS Number | 55080-55-2 | [7] |
| Synonym | 4-Amino-N-ethylphthalimide | [7] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [7] |
| Molecular Weight | 190.20 g/mol | [7] |
| Appearance | Expected to be a solid (e.g., powder/crystals) | Inferred |
| Solubility | Soluble in organic solvents like toluene, DMSO, DMF; sparingly soluble in water | Inferred from protocols[7] |
| Stability | The product is chemically stable under standard ambient conditions (room temperature). | Inferred |
Synthesis and Purification
The most efficient and high-yielding synthesis of 5-Amino-2-ethylisoindoline-1,3-dione involves the chemical reduction of its nitro precursor, 2-Ethyl-5-nitro-isoindole-1,3-dione.
Synthetic Strategy: Chemical Reduction
The conversion of an aromatic nitro group to a primary amine is a classic and reliable transformation in organic synthesis. The use of stannous chloride (tin(II) chloride) in acidic medium is a well-established method for this purpose. The mechanism involves the transfer of electrons from Sn(II), which is oxidized to Sn(IV), to the nitro group, which is reduced in a stepwise manner, ultimately yielding the amine. The acidic environment provided by hydrochloric acid is crucial for the reaction progress.
Detailed Synthetic Protocol
This protocol is adapted from a reported procedure with a high yield.[7]
Materials:
-
N-Ethyl-4-nitrophthalimide (2-Ethyl-5-nitro-isoindole-1,3-dione) (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 4.5 eq)
-
Concentrated Hydrochloric Acid (37%)
-
Deionized Water
-
Toluene (for recrystallization)
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of stannous chloride dihydrate (100 g) in concentrated hydrochloric acid (100 mL) and deionized water (100 mL).
-
Addition of Starting Material: To the vigorously stirring acidic tin solution, add N-Ethyl-4-nitrophthalimide (22 g) portion-wise at room temperature.
-
Reaction: Allow the mixture to stir for 2.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is consumed.
-
Workup and Isolation: Prepare a large beaker with a substantial amount of crushed ice. Pour the reaction mixture slowly onto the ice with stirring. A precipitate will form.
-
Filtration: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is free from acid (check with pH paper).
Purification Protocol
The crude product can be effectively purified by recrystallization to yield a high-purity final product.
-
Dissolution: Transfer the dried crude solid to a suitably sized Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum. The reported yield for this procedure is 92%.[7]
Analytical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 5-Amino-2-ethylisoindoline-1,3-dione.
Spectroscopic Data
The following tables outline the expected spectroscopic data based on the compound's structure and data from analogous isoindoline-1,3-dione derivatives.[3][8][9][10][11]
Table 1: Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.6-7.7 | d | 1H | Aromatic H (adjacent to C=O) |
| ~6.8-7.0 | m | 2H | Aromatic H (adjacent to -NH₂) |
| ~5.5-6.0 | s (broad) | 2H | -NH₂ (amine protons) |
| ~3.6 | q | 2H | N-CH₂-CH₃ |
| ~1.2 | t | 3H | N-CH₂-CH₃ |
Table 2: Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~168-169 | C=O (Imide carbonyls) |
| ~150-155 | Aromatic C-NH₂ |
| ~130-135 | Aromatic C-H |
| ~120-125 | Aromatic C (quaternary) |
| ~110-115 | Aromatic C-H |
| ~35 | N-CH₂-CH₃ |
| ~13 | N-CH₂-CH₃ |
Table 3: Expected FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3400-3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2980-2850 | C-H Stretch | Aliphatic C-H (ethyl) |
| ~1760 & ~1700 | C=O Stretch (asymmetric & symmetric) | Imide (-CO-N-CO-) |
| ~1620 | N-H Bend | Primary Amine (-NH₂) |
| ~1500-1400 | C=C Stretch | Aromatic Ring |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The expected exact mass for the molecular ion [M+H]⁺ would be approximately 191.0815, corresponding to the formula C₁₀H₁₁N₂O₂⁺.
Applications in Medicinal Chemistry and Drug Discovery
The title compound is a strategic starting point for synthesizing novel, biologically active molecules. The primary aromatic amine is a versatile functional handle that can undergo a wide array of chemical reactions.
-
Building Block for Novel Scaffolds: The amine can be acylated to form amides, reacted with sulfonyl chlorides to produce sulfonamides, or used in reductive amination to introduce new alkyl groups. These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR).
-
Analogue for Immunomodulatory Drugs (IMiDs): The structural similarity to the amino-phthalimide portion of Pomalidomide makes this compound an excellent starting point for developing new IMiD-like molecules with potential applications in oncology and inflammatory diseases.[1]
-
Probes for Bioorthogonal Chemistry: The amino group can be functionalized with bioorthogonal handles, such as azides or alkynes, allowing the resulting molecules to be used in complex biological systems for target identification and imaging.[12]
-
Development of Enzyme Inhibitors: The isoindoline-1,3-dione scaffold has been successfully employed to develop inhibitors for various enzymes. Derivatives have shown activity against acetylcholinesterase (implicated in Alzheimer's disease) and various protein kinases (targets in oncology).[2][3][13]
Safety, Handling, and Storage
As a laboratory chemical, 5-Amino-2-ethylisoindoline-1,3-dione requires careful handling. The following information is based on safety data for structurally related compounds.[14][15]
Table 4: GHS Hazard and Precautionary Information
| Category | Statement |
|---|---|
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.May be harmful if swallowed (inferred from H302 for related compounds). |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.[15]P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14][15] Avoid contact with skin, eyes, and clothing.[15]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents and strong acids.[14]
-
Fire Safety: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Hazardous decomposition products can include toxic oxides of carbon and nitrogen.[14]
Conclusion
5-Amino-2-ethylisoindoline-1,3-dione is more than just a chemical compound; it is a strategic tool for innovation in drug discovery and materials science. Its straightforward, high-yield synthesis and the versatile reactivity of its primary amine group make it an exceptionally valuable building block. By leveraging the established biological importance of the isoindoline-1,3-dione scaffold, researchers can utilize this compound to efficiently construct novel molecular architectures, accelerating the journey from initial concept to potential therapeutic candidates. This guide provides the foundational knowledge required to synthesize, characterize, and apply this potent intermediate with confidence and safety.
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